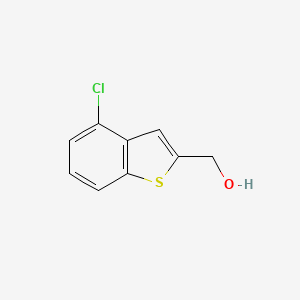

(4-Chloro-1-benzothiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKONFPJHMRSPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)CO)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653901 | |

| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216575-42-7 | |

| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Chloro-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-1-benzothiophen-2-yl)methanol is a key heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid benzothiophene core, substituted with a chloro group and a hydroxymethyl functional group, provides a versatile scaffold for the development of novel therapeutics. Notably, this compound is an important intermediate in the manufacturing of drugs such as Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorder.[1][2][3] The precise and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical and medicinal chemistry sectors.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to approach the synthesis of this important molecule with a high degree of scientific rigor and practical insight.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical and commonly employed strategies involve the reduction of a carbonyl group at the 2-position of the 4-chloro-1-benzothiophene core. This leads to two primary precursor molecules: 4-Chloro-1-benzothiophene-2-carboxylic acid and 4-Chloro-1-benzothiophene-2-carbaldehyde.

Caption: Retrosynthetic pathways for this compound.

The choice of starting material and synthetic route will depend on several factors, including the availability and cost of precursors, desired scale of synthesis, and the required purity of the final product. This guide will explore the synthesis from these key intermediates.

Synthesis Pathway I: Reduction of 4-Chloro-1-benzothiophene-2-carboxylic Acid

A robust and high-yielding route to this compound is the direct reduction of 4-Chloro-1-benzothiophene-2-carboxylic acid. Due to the stability of the carboxylic acid functional group, a powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[4][5]

Reaction Mechanism

The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequent hydride attack on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, leads to the formation of an aldehyde intermediate. This aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.

Caption: Mechanism of LiAlH₄ reduction of a carboxylic acid.

Experimental Protocol: Reduction of 4-Chloro-1-benzothiophene-2-carboxylic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Chloro-1-benzothiophene-2-carboxylic acid | 212.65 | 10 | 2.13 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 20 | 0.76 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

| Saturated Sodium Chloride Solution (Brine) | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (0.76 g, 20 mmol) and anhydrous tetrahydrofuran (20 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-Chloro-1-benzothiophene-2-carboxylic acid (2.13 g, 10 mmol) in anhydrous tetrahydrofuran (30 mL).

-

Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and then water (3 mL).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Pathway II: Two-Step Synthesis via Aldehyde Intermediate

An alternative strategy involves a two-step process: the conversion of 4-Chloro-1-benzothiophene-2-carboxylic acid to the corresponding aldehyde, followed by a selective reduction to the alcohol. This pathway offers the advantage of using a milder reducing agent in the final step, which can be beneficial for large-scale synthesis where the handling of LiAlH₄ may pose safety concerns.

Step 1: Synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde

The conversion of a carboxylic acid to an aldehyde can be achieved through several methods. One common approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride, which is then reduced to the aldehyde.

4-Chloro-1-benzothiophene-2-carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6]

Caption: Conversion of carboxylic acid to acid chloride.

The resulting 4-Chloro-1-benzothiophene-2-carbonyl chloride can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), which is known to selectively reduce acid chlorides to aldehydes without further reduction to the alcohol.

Step 2: Reduction of 4-Chloro-1-benzothiophene-2-carbaldehyde to the Alcohol

The final step is the reduction of the aldehyde to the primary alcohol. This transformation is readily achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[7][8]

The reduction of an aldehyde with NaBH₄ involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which is subsequently protonated by the solvent during workup to yield the alcohol.

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Experimental Protocol: Reduction of 4-Chloro-1-benzothiophene-2-carbaldehyde

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Chloro-1-benzothiophene-2-carbaldehyde | 196.64 | 10 | 1.97 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 5 | 0.19 g |

| Methanol | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed |

| Dichloromethane (DCM) | - | - | As needed |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-Chloro-1-benzothiophene-2-carbaldehyde (1.97 g, 10 mmol) in methanol (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.19 g, 5 mmol) portion-wise to the stirred solution over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully add 1 M HCl dropwise to quench the excess NaBH₄ and adjust the pH to ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through well-established synthetic transformations. The direct reduction of 4-Chloro-1-benzothiophene-2-carboxylic acid with a strong reducing agent like LiAlH₄ offers a concise and high-yielding pathway. Alternatively, a two-step approach involving the formation of the aldehyde intermediate followed by reduction with a milder reagent such as NaBH₄ provides a safer and more scalable option for industrial applications. The choice of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, purity, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable chemists to successfully synthesize this valuable pharmaceutical intermediate.

References

- Vertex AI Search.

- ChemicalBook. Synthesis of Benzothiophene.

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis.

- ChemicalBook. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9.

- ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.

- Google Patents.

- Google Patents.

- ChemicalBook. 4-chloro- Benzo[b]thiophene CAS#: 66490-33-3.

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)

- PubMed.

- ResearchGate. (PDF) Benzo[b]thiophene-2-carbaldehyde.

- YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism).

- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions.

- MDPI. Benzo[b]thiophene-2-carbaldehyde.

- LibreTexts. Sodium Borohydride Reduction of Benzoin.

- ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.

- Vertex AI Search.

- Chemguide. reduction of carboxylic acids.

Sources

- 1. CN109369611B - Synthetic method of 4-chlorothiophene-2-carbonyl derivative - Google Patents [patents.google.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiophene synthesis [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of (4-Chloro-1-benzothiophen-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Chloro-1-benzothiophen-2-yl)methanol is a substituted benzothiophene derivative. The benzothiophene scaffold is of significant interest in medicinal chemistry and materials science, appearing in the structures of drugs such as raloxifene and sertaconazole.[1] Thorough structural elucidation of novel derivatives like this compound is fundamental for research and development, ensuring compound identity and purity. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines the standardized protocols for their acquisition and interpretation.

While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic analysis and data from structurally related compounds to present a robust, predictive guide for researchers.

Chemical Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 216575-42-7 | [2] |

| Molecular Formula | C₉H₇ClOS | [2] |

| Molecular Weight | 198.67 g/mol |[2] |

Figure 1: Chemical structure of this compound with atom numbering for spectroscopic assignment.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization. For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon framework.

Predicted ¹H NMR Spectrum

The causality behind NMR chemical shifts is rooted in the local electronic environment of each nucleus. Electron-withdrawing groups, like chlorine and the sulfur heteroatom, deshield nearby nuclei, shifting their resonance signals downfield (to a higher ppm).

Expected Chemical Shifts (Referenced to TMS, in CDCl₃, 400 MHz):

| Proton(s) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-3 | ~7.20 | Singlet (s) | 1H | Proton on the thiophene ring, adjacent to the methanol-bearing carbon. Its chemical shift is influenced by the sulfur atom and the aromatic system. |

| H-5 | ~7.65 | Doublet (d) | 1H | Aromatic proton ortho to the chlorine atom, expected to be the most downfield of the benzene ring protons due to deshielding. Coupled to H-6. |

| H-6 | ~7.25 | Triplet (t) or Doublet of Doublets (dd) | 1H | Aromatic proton meta to the chlorine, coupled to both H-5 and H-7. |

| H-7 | ~7.35 | Doublet (d) | 1H | Aromatic proton para to the chlorine, coupled to H-6. |

| -CH₂- | ~4.90 | Doublet (d) | 2H | Methylene protons adjacent to both an aromatic ring and an oxygen atom, causing a significant downfield shift. Coupled to the hydroxyl proton. |

| -OH | ~2.50 | Triplet (t) | 1H | The hydroxyl proton signal is often broad and its position is concentration and solvent-dependent. It will show coupling to the adjacent CH₂ group. |

Predicted ¹³C NMR Spectrum

Expected Chemical Shifts (in CDCl₃, 100 MHz):

| Carbon(s) | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C-2 | ~145.0 | Aromatic carbon bearing the methanol group. Its shift is influenced by both the sulfur and oxygen atoms. |

| C-3 | ~122.0 | Aromatic CH carbon in the thiophene ring. |

| C-3a | ~138.5 | Quaternary carbon at the ring junction. |

| C-4 | ~131.0 | Aromatic carbon directly bonded to the electron-withdrawing chlorine atom. |

| C-5 | ~126.0 | Aromatic CH carbon ortho to the chlorine substituent. |

| C-6 | ~124.5 | Aromatic CH carbon meta to the chlorine substituent. |

| C-7 | ~123.0 | Aromatic CH carbon para to the chlorine substituent. |

| C-7a | ~139.0 | Quaternary carbon at the ring junction adjacent to the sulfur atom. |

| -CH₂- | ~60.0 | Methylene carbon attached to the hydroxyl group. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: Spectral width of 12-15 ppm, 32k data points, 8-16 scans, relaxation delay (d1) of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: Spectral width of 220-240 ppm, 64k data points, 512-1024 scans, relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[3]

-

Integrate the ¹H signals and measure chemical shifts and coupling constants.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The key feature will be a pair of peaks corresponding to the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we expect to see:

-

m/z 198: Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 200: Corresponding to the molecule with the ³⁷Cl isotope.

-

The intensity ratio of the M⁺ peak at m/z 198 to the M+2 peak at m/z 200 will be approximately 3:1. This isotopic pattern is a definitive signature for a monochlorinated compound.

-

-

Key Fragments:

-

m/z 163: Loss of the chlorine atom ([M-Cl]⁺).

-

m/z 167: Loss of the hydroxymethyl radical ([M-CH₂OH]⁺). This would also exhibit a characteristic 3:1 isotope pattern at m/z 169.

-

m/z 139: Benzothiophene cation, resulting from the loss of both the chlorine and the methanol group.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC-MS system.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Scan a mass range from m/z 40 to 400.

-

Validation: Ensure the mass spectrometer is properly calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1100 - 1000 | Strong | C-O stretch | Primary Alcohol |

| 800 - 700 | Strong | C-Cl stretch | Aryl Chloride |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the integration of data from multiple techniques. The workflow below illustrates a logical approach to characterizing this compound.

Diagram 1: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining Mass Spectrometry to confirm molecular weight and the presence of chlorine, IR spectroscopy to identify key functional groups, and detailed ¹H and ¹³C NMR to map the precise atomic connectivity, researchers can confidently verify the structure of this and related benzothiophene derivatives. The provided protocols represent best practices in the field, ensuring data quality and reproducibility.

References

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

An In-depth Technical Guide to the Mass Spectrometry of (4-Chloro-1-benzothiophen-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction: Contextualizing the Analyte

(4-Chloro-1-benzothiophen-2-yl)methanol is a substituted benzothiophene, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and drug development. The benzothiophene core is present in a range of pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the antifungal agent sertaconazole.[1] As research into novel benzothiophene-based drug candidates continues, the ability to perform robust and unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[2]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental design, from the strategic selection of ionization techniques to the logical interpretation of fragmentation patterns. The presence of a chlorinated aromatic ring, a sulfur heterocycle, and a primary alcohol functional group creates a unique fragmentation landscape. Understanding this landscape is essential for researchers aiming to identify this molecule, characterize its metabolites, or analyze its purity in complex matrices.

Foundational Molecular Properties and Isotopic Signature

Before any analysis, a thorough understanding of the analyte's fundamental properties is critical. This knowledge informs expected mass-to-charge ratios (m/z) and provides a crucial validation tool through isotopic pattern matching.

| Property | Value | Source |

| CAS Number | 216575-42-7 | [3][4] |

| Molecular Formula | C₉H₇ClOS | [3] |

| Average Molecular Weight | 198.67 g/mol | [3] |

| Monoisotopic Mass | 197.9906 Da | [5] |

A key feature of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic pattern for any chlorine-containing ion, where a peak appears at M (containing ³⁵Cl) and another at M+2 (containing ³⁷Cl) with a relative intensity ratio of roughly 3:1.[6] This signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecular ion and its subsequent fragments.

| Ion | Isotope Composition | Theoretical m/z | Expected Relative Abundance |

| M | C₉H₇³⁵ClOS | 197.9906 | 100% |

| M+1 | Primarily ¹³C | 198.9939 | ~9.8% |

| M+2 | C₉H₇³⁷ClOS | 199.9877 | ~32.0% |

| M+3 | ¹³C and ³⁷Cl | 200.9911 | ~3.1% |

Strategic Selection of Ionization Technique

The choice of ionization method is the most critical decision in a mass spectrometry experiment. It dictates the type of information obtained and should be directly aligned with the analytical goal. For a small molecule like this compound, the primary choices are Electron Ionization (EI) and Electrospray Ionization (ESI).[2]

Sources

- 1. Benzothiophene [chemenu.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. 216575-42-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | 216575-42-7 [amp.chemicalbook.com]

- 5. 7-Chlorobenzo[b]thiophene-3-methanol | LGC Standards [lgcstandards.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Chlorinated Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic introduction of chlorine atoms onto this privileged heterocyclic system gives rise to chlorinated benzothiophenes, a class of molecules with fine-tuned physicochemical properties and potentially enhanced pharmacological profiles. This in-depth guide provides a technical exploration of the core physical and chemical characteristics of these compounds, offering critical insights for their effective application in drug discovery and development.

The Physicochemical Landscape of Chlorinated Benzothiophenes

The addition of chlorine to the benzothiophene core imparts significant changes to its electronic and steric nature, thereby influencing a range of properties crucial for drug efficacy and development.

Melting and Boiling Points

The melting and boiling points of chlorinated benzothiophenes are directly influenced by the number and placement of chlorine substituents. Generally, an increase in chlorination leads to higher melting and boiling points due to increased molecular weight and enhanced intermolecular van der Waals forces. However, the substitution pattern is a key determinant; symmetrical substitution can result in more efficient crystal lattice packing, leading to a notable increase in the melting point.

Table 1: Physical Properties of Selected Chlorinated Benzothiophenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chlorobenzothiophene | C₈H₅ClS | 168.64 | 33-35 | 115-117 (at 10 mmHg) |

| 3-Chlorobenzothiophene | C₈H₅ClS | 168.64 | 29-31 | 110-112 (at 10 mmHg) |

| 2,3-Dichlorobenzothiophene | C₈H₄Cl₂S | 203.09 | 74-76 | Not Available |

| 2,3,7-Trichlorobenzothiophene | C₈H₃Cl₃S | 237.53 | 114-116 | Not Available |

| 3-Chloro-2-phenyl-1-benzothiophene | C₁₄H₉ClS | 244.74 | 73-75 | Not Available |

Data compiled from various chemical suppliers and literature. Actual values may vary based on experimental conditions.

Solubility and Lipophilicity (logP)

Chlorine atoms are inherently hydrophobic, and their incorporation into the benzothiophene structure typically decreases aqueous solubility while increasing lipophilicity. This is quantitatively expressed by the partition coefficient (logP), a critical parameter in drug design that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A higher logP value generally correlates with enhanced membrane permeability but can also lead to increased protein binding and reduced bioavailability if not carefully balanced. For ionizable compounds, the distribution coefficient (logD) is a more relevant descriptor as it accounts for pH-dependent solubility.[1]

Spectroscopic Characterization

The structural elucidation of chlorinated benzothiophenes is heavily reliant on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of chlorine on the benzothiophene ring. The electron-withdrawing nature of chlorine deshields adjacent protons and carbons, leading to downfield shifts in their respective spectra. The magnitude of this shift can provide clues to the chlorine's position. Two-dimensional NMR techniques, such as COSY and HMBC, are crucial for unambiguously assigning complex substitution patterns.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature in the mass spectra of these compounds.[2] The fragmentation patterns can also offer structural insights. For instance, in the mass spectrum of 2-chlorothiophene, the most abundant fragment ion is the HCS⁺ radical cation.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrations of the benzothiophene ring system and the carbon-chlorine (C-Cl) bonds.

Chemical Reactivity and Synthetic Utility

The chemical behavior of chlorinated benzothiophenes is dictated by the interplay between the electron-rich thiophene ring and the fused benzene ring, with the chlorine substituents exerting significant electronic and steric influences.

Electrophilic Aromatic Substitution

The benzothiophene nucleus is susceptible to electrophilic attack. The chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it is an ortho-, para-director for subsequent electrophilic substitution on the benzene ring. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediates (Wheland intermediates).[4][5] For instance, C3-chlorination of C2-substituted benzothiophenes can be achieved using sodium hypochlorite.[6]

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds in chlorinated benzothiophenes serve as valuable handles for the construction of more complex molecules through metal-catalyzed cross-coupling reactions. Techniques such as Suzuki and Stille couplings are powerful methods for forming new carbon-carbon bonds, enabling the introduction of a diverse array of functional groups. This synthetic versatility is a key reason for the utility of chlorinated benzothiophenes as pharmaceutical intermediates. For example, a C3-chloro derivative of a benzothiophene can be coupled with phenylboronic acid under Suzuki-Miyaura conditions.[6]

Figure 1: Generalized Suzuki-Miyaura cross-coupling of a chlorinated benzothiophene.

Experimental Protocols for Characterization

Rigorous characterization is essential for the successful application of chlorinated benzothiophenes in research and development.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Equilibrate a reverse-phase C18 HPLC column with a suitable mobile phase, typically a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) to ensure sharp peak shapes.

-

Sample Preparation: Accurately prepare a stock solution of the chlorinated benzothiophene in a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

-

Injection and Elution: Inject a defined volume (e.g., 10 µL) of the sample solution onto the column. Elute the sample using a programmed gradient, for example, starting with a higher aqueous composition and ramping up to a higher organic composition to elute compounds of increasing hydrophobicity.

-

Detection and Quantification: Monitor the column effluent using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm). The purity is determined by the relative area of the main peak compared to the total area of all observed peaks.

Structural Verification by NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the chlorinated benzothiophene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR for Complex Structures: For molecules with complex or overlapping proton signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to establish one-bond and multiple-bond correlations between protons and carbons, respectively.

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected structure and isomeric purity.

Figure 2: A typical workflow for purity determination by HPLC.

The Role of Chlorinated Benzothiophenes in Drug Development

Chlorinated benzothiophenes are valuable building blocks in the synthesis of novel therapeutic agents. The chlorine atom can serve as a reactive handle for further molecular elaboration or can be retained in the final drug structure to modulate its pharmacological properties.

A prime example of the utility of this class of compounds is the use of 4-chloro-1-benzothiophene as a key intermediate in the synthesis of Brexpiprazole , an atypical antipsychotic medication. The specific placement of the chlorine atom in this precursor is critical for the subsequent synthetic transformations that lead to the final, complex drug molecule.

The strategic incorporation of chlorine into a benzothiophene-based drug candidate can offer several advantages:

-

Enhanced Potency: The electronic properties of chlorine can influence the binding affinity of the molecule to its biological target.

-

Improved Metabolic Stability: Chlorine atoms can be introduced to block sites of metabolism, thereby increasing the in vivo half-life of the drug. The biotransformation of chlorinated aromatic compounds can involve hydroxylation, dechlorination, and other pathways.[7][8]

-

Modulation of ADME Properties: As previously discussed, the lipophilicity and solubility of a drug candidate are critical for its overall pharmacokinetic profile, and chlorination provides a means to fine-tune these parameters.

Conclusion

Chlorinated benzothiophenes are a versatile and valuable class of compounds for medicinal chemists and drug development professionals. A thorough understanding of their physical properties, chemical reactivity, and the impact of chlorination on their biological behavior is paramount for their successful application. This guide provides a foundational understanding of these key aspects, empowering researchers to leverage the unique characteristics of chlorinated benzothiophenes in the design and synthesis of the next generation of therapeutic agents.

References

- Oppenheimer, V. C., Le, P., Tran, C., Wang, H., & Resendiz, M. J. E. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 14(1), 1-10.

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 25). YouTube. Retrieved January 23, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 23, 2026, from [Link]

-

Fathalla, W., Čajan, M., & Pazdera, P. (2001). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

- Dimov, D., Zlatkov, A., & Pencheva, I. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(1), 1-10.

- Kumar, S., & Singh, P. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Journal of Mass Spectrometry, 54(10), 831-840.

- Brezinski, M. M., & Ess, D. H. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16046-16059.

-

3-chloro-2-phenyl-1-benzothiophene. (n.d.). ChemSynthesis. Retrieved January 23, 2026, from [Link]

- Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-579.

-

3-Methylthiophene. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

2,3-dichloro-1-benzothiophene. (n.d.). ChemSynthesis. Retrieved January 23, 2026, from [Link]

-

Clark, J. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

- Zhang, H., Li, Y., & Wang, Y. (2022).

-

2-Methylthiophene. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

- Leo, A. (2011). How medicinal chemists learned about log P. Journal of Computer-Aided Molecular Design, 25(8), 739-746.

- Darnerud, P. O. (2023). Chlorinated paraffin metabolism and its importance for understanding CP toxicity. Environmental Science and Pollution Research, 30(55), 116843-116848.

-

Thiophene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Brezinski, M. M., & Ess, D. H. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16046-16059.

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 23, 2026, from [Link]

- Annweiler, E., Michaelis, W., & Meckenstock, R. U. (2002). Anaerobic Cometabolic Conversion of Benzothiophene by a Sulfate-Reducing Enrichment Culture and in a Tar-Oil-Contaminated Aquifer. Applied and Environmental Microbiology, 68(10), 5077-5083.

-

2-Methylthiophene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- van der Veen, I., Smedes, F., & de Boer, J. (2021). Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices. Scientific Reports, 11(1), 1-11.

-

benzothiophene. (n.d.). ChemBK. Retrieved January 23, 2026, from [Link]

- Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013).

- El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2003).

- Abraham, R. J., & Reid, M. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(6), 576-584.

- Janssen, D. B., van der Ploeg, J. R., & Pries, F. (2001). Formation and detoxification of reactive intermediates in the metabolism of chlorinated ethenes. Trends in Biotechnology, 19(1), 21-28.

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. oaepublish.com [oaepublish.com]

The Emerging Therapeutic Potential of Benzothiophene Methanol Derivatives: A Technical Review

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of several FDA-approved drugs.[1] Its structural similarity to indole allows it to act as a bioisostere, while its unique physicochemical properties offer distinct advantages in drug design. This technical guide provides a comprehensive literature review of a specific, yet underexplored subclass: benzothiophene methanol derivatives. While direct research on this subclass is nascent, this paper will synthesize data from closely related analogues to build a predictive framework for their synthesis, biological activity, and structure-activity relationships (SAR). We will focus primarily on their potential as novel anticancer agents, with a detailed exploration of tubulin polymerization inhibition as a likely mechanism of action.

The Benzothiophene Core: A Foundation for Drug Discovery

The benzo[b]thiophene ring system, an isosteric analogue of indole, is a cornerstone in the development of therapeutic agents.[1] Its presence in pharmaceuticals like the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole underscores its clinical significance.[1] The scaffold's rigid, planar structure and the presence of a sulfur heteroatom provide a unique electronic and steric profile that facilitates interactions with a wide array of biological targets.[2] This has led to the discovery of benzothiophene derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] This guide will specifically focus on derivatives bearing a hydroxymethyl (methanol) group, a functional moiety known to participate in hydrogen bonding and serve as a key pharmacophoric element. Benzo[b]thiophene-2-methanol, for instance, is recognized as a versatile building block for creating more complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[4]

Synthetic Pathways to Benzothiophene Methanol Derivatives

The synthesis of benzothiophene methanol derivatives is most logically achieved through the reduction of a corresponding benzothiophene carboxaldehyde or a carboxylic acid ester. The aldehyde precursor, in particular, serves as a key intermediate.

Synthesis of the Precursor: Benzo[b]thiophene-2-carbaldehyde

A direct and efficient synthesis of benzo[b]thiophene-2-carbaldehyde has been reported, providing a readily accessible starting material.[5][6] This one-pot method involves the reaction of methylthiobenzene with butyllithium (BuLi) and N,N-dimethylformamide (DMF).[5] This approach is advantageous due to the use of inexpensive, commercially available starting materials and provides the aldehyde in high yield.[5]

The general workflow for the synthesis of the key aldehyde precursor and its subsequent reduction is outlined below.

Caption: General Synthetic Workflow for Benzothiophene Methanol.

Reduction to (Benzo[b]thiophen-2-yl)methanol

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are highly effective for this purpose.[7][8] NaBH₄ is a milder reagent and is typically preferred for its safety and compatibility with protic solvents like methanol or ethanol, which also serve as the proton source for the final alcohol product.[7][9] LiAlH₄ is a much stronger reducing agent and, while also effective, requires anhydrous conditions and a separate aqueous workup step.[7][8]

Detailed Experimental Protocol: NaBH₄ Reduction

The following protocol is a representative, self-validating procedure for the synthesis of (benzo[b]thiophen-2-yl)methanol from its corresponding aldehyde.

Protocol: Synthesis of (Benzo[b]thiophen-2-yl)methanol

-

Dissolution: Dissolve benzo[b]thiophene-2-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is a critical step to control the exothermic nature of the reduction and prevent potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Monitor the reaction for gas evolution (hydrogen). The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane), visualizing with a UV lamp until the starting aldehyde spot has disappeared.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath again and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the gas evolution ceases and the pH is neutral to slightly acidic.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure (benzo[b]thiophen-2-yl)methanol. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Therapeutic Applications as Anticancer Agents

While the biological activity of simple benzothiophene methanol derivatives is not extensively documented, the anticancer properties of structurally similar 2-substituted benzothiophenes and their bioisosteres (benzothiazoles) are well-established, providing a strong rationale for their investigation.[2][10][11]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for many heterocyclic anticancer agents is the disruption of microtubule dynamics.[10][12] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[13] Small molecules that inhibit the polymerization of α- and β-tubulin heterodimers into microtubules can arrest the cell cycle in the G2/M phase, leading to apoptosis.[3]

Several classes of benzothiophene and arylthioindole derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site on β-tubulin.[12][14] It is highly plausible that benzothiophene methanol derivatives could also engage this target. The hydroxymethyl group could form key hydrogen bond interactions within the binding pocket, enhancing affinity and potency.

Caption: Proposed Mechanism: Tubulin Polymerization Inhibition.

Inferred Structure-Activity Relationships (SAR)

Based on studies of related benzofuran, arylthioindole, and benzothiazole derivatives, we can infer a preliminary SAR for benzothiophene methanols as potential tubulin inhibitors.[12][14]

-

Position of the Methanol Group: The substitution pattern on the benzothiophene ring is critical. Most known tubulin inhibitors in this class feature substitution at the 2- or 3-position.

-

Aromatic Ring Substituents: The nature and position of substituents on the benzo ring of the benzothiophene core significantly modulate activity. Electron-donating groups (e.g., methoxy, ethoxy) or specific electron-withdrawing groups (e.g., halogens) can enhance potency, likely by influencing electronic properties and interactions within the colchicine binding site.[12]

-

The Hydroxymethyl Moiety: The -CH₂OH group is crucial. It can act as a hydrogen bond donor and acceptor. Esterification or etherification of this group would likely alter the binding mode and could either increase or decrease activity, representing a key point for future chemical exploration.

The table below summarizes hypothetical SAR trends based on data from analogous benzofuran tubulin inhibitors.[12]

| Derivative Position | Substituent (R) | Relative Anticancer Activity | Rationale for Activity Change |

| 6-position | -H (unsubstituted) | Baseline | Reference compound. |

| 6-position | -OCH₃ (Methoxy) | Increased | Electron-donating group may enhance binding affinity. |

| 6-position | -Cl (Chloro) | Increased | Halogen may form specific interactions in the binding pocket. |

| 2-position | -CH₂OH | Predicted High | Potential for strong H-bonding at colchicine site. |

| 2-position | -CH₂OAc (Acetate) | Variable | Increased lipophilicity may improve cell permeability, but steric bulk could hinder binding. |

| 3-position | -CH₃ (Methyl) | Increased | Small alkyl groups can enhance potency by filling hydrophobic pockets. |

Future Perspectives and Conclusion

Benzothiophene methanol derivatives represent a promising, yet largely untapped, area for anticancer drug discovery. The synthetic routes to these compounds are straightforward, relying on established chemical transformations. Based on robust evidence from closely related heterocyclic systems, there is a strong scientific premise to hypothesize that these derivatives will function as inhibitors of tubulin polymerization, a clinically validated anticancer strategy.

Future work should focus on the systematic synthesis and biological evaluation of a library of benzothiophene methanol derivatives with diverse substitution patterns on the aromatic ring. Key investigations should include:

-

In Vitro Cytotoxicity Screening: Evaluation against a panel of human cancer cell lines to determine potency and selectivity.

-

Mechanism of Action Studies: Direct assessment of tubulin polymerization inhibition, cell cycle analysis to confirm G2/M arrest, and apoptosis assays.

-

Computational Modeling: Docking studies to predict and rationalize the binding mode at the colchicine site of tubulin.

This systematic approach will be crucial to validate the therapeutic potential of this scaffold and to develop a comprehensive structure-activity relationship that can guide the design of next-generation anticancer agents.

References

-

Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]

-

Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2022). MDPI. Available at: [Link]

-

LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

-

Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Available at: [Link]

-

Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). ResearchGate. Available at: [Link]

-

Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

-

Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2009). PubMed. Available at: [Link]

-

Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. (2021). PMC. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Wikipedia. (n.d.). Benzothiophene. Wikipedia. Available at: [Link]

-

Leah4sci. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2023). Journal of microbiology, biotechnology and food sciences. Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). PubMed. Available at: [Link]

-

Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. (2013). ResearchGate. Available at: [Link]

-

A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022). MDPI. Available at: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2021). PubMed. Available at: [Link]

-

New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. (2006). PubMed. Available at: [Link]

-

Benzo[b]thiophene-2-carbaldehyde. (2014). MDPI. Available at: [Link]

-

New Synthesis of 3H-Benzo[b]thiophen-2-ones. (2003). ResearchGate. Available at: [Link]

Sources

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization | MDPI [mdpi.com]

- 14. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of (4-Chloro-1-benzothiophen-2-yl)methanol

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds with antimicrobial potential is a critical endeavor in modern drug discovery. Benzothiophene, an aromatic heterocyclic compound, and its derivatives have emerged as a promising class of molecules, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The benzothiophene nucleus is a key pharmacophore in several approved drugs, such as the antifungal agent sertaconazole and the selective estrogen receptor modulator raloxifene.[1]

This application note provides a detailed guide for the comprehensive antimicrobial screening of a specific benzothiophene derivative, (4-Chloro-1-benzothiophen-2-yl)methanol . We present a structured, field-proven workflow, from initial qualitative assessments to quantitative determination of antimicrobial potency. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological rigor and reproducibility.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel chemical entities for antimicrobial activity.

Physicochemical Properties of this compound

A thorough understanding of the test compound's physicochemical properties is paramount for accurate experimental design, particularly in ensuring appropriate solubility and concentration ranges for screening assays.

Table 1: Physicochemical Properties of this compound and a Related Structure

| Property | This compound | 4-Chloro-1-benzothiophene |

| Molecular Formula | C₉H₇ClOS | C₈H₅ClS |

| Molecular Weight | 198.67 g/mol | 168.64 g/mol |

| Appearance | Predicted: White to off-white solid | White solid or light yellow liquid[5][6] |

| Boiling Point | Not available | 261.5±13.0 °C at 760 mmHg[5][6] |

| LogP (Predicted) | 2.5 - 3.0 | ~3.5 |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, methanol); sparingly soluble in water. | Soluble in organic solvents. |

Note: Some properties for this compound are predicted based on its chemical structure and data from similar compounds, as extensive experimental data is not publicly available. It is crucial to experimentally verify these properties.

Preliminary Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion assay is a robust and cost-effective preliminary method to qualitatively assess the antimicrobial activity of a test compound.[7][8][9] This technique relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the test microorganism is susceptible.

Rationale and Experimental Design

This initial screen provides a broad overview of the compound's spectrum of activity against a representative panel of clinically relevant microorganisms. The selection of both Gram-positive and Gram-negative bacteria, as well as a fungal species, allows for a comprehensive preliminary evaluation.

Step-by-Step Protocol

-

Preparation of Microbial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.

-

Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or a Sabouraud Dextrose Agar (SDA) plate for fungi. Repeat this process two more times, rotating the plate approximately 60 degrees each time to ensure uniform coverage.

-

-

Well Preparation and Sample Loading:

-

Allow the inoculated plates to dry for 3-5 minutes.

-

Using a sterile cork borer (6-8 mm in diameter), aseptically punch wells into the agar.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

-

As controls, load one well with the pure solvent (negative control) and another with a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

-

-

Incubation:

-

Incubate the plates at 35 ± 2 °C for 18-24 hours for bacteria and at 28 ± 2 °C for 24-48 hours for fungi.

-

-

Data Interpretation:

-

Measure the diameter of the zone of growth inhibition (including the well diameter) in millimeters.

-

The absence of a clear zone around the well containing the solvent control confirms that the solvent has no intrinsic antimicrobial activity.

-

A clear zone of inhibition around the well with the test compound indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism to the compound.

-

Hypothetical Data Presentation

Table 2: Hypothetical Zones of Inhibition for this compound

| Test Microorganism | Gram Stain/Type | Zone of Inhibition (mm) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 20 |

| Escherichia coli (ATCC 25922) | Gram-negative | 14 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 11 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | 16 |

| Ciprofloxacin (10 µg/mL) | Positive Control | 25 (vs. S. aureus) |

| Fluconazole (25 µg/mL) | Positive Control | 22 (vs. C. albicans) |

| DMSO | Negative Control | 0 |

Quantitative Antimicrobial Evaluation: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive preliminary screen, a quantitative assessment is necessary to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by CLSI.[3][10][11]

Rationale and Experimental Design

This method provides a precise measure of the compound's potency, which is a critical parameter in drug development. By performing serial dilutions of the compound in a 96-well microtiter plate, a range of concentrations can be tested simultaneously against a standardized microbial inoculum.

Step-by-Step Protocol

-

Preparation of the Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 100-fold the highest desired test concentration.

-

In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

In well 1, add 200 µL of the test compound at the highest desired starting concentration (prepared in CAMHB).

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no compound, no inoculum).

-

-

Preparation and Addition of Microbial Inoculum:

-

Prepare the microbial inoculum as described in section 3.2, adjusting the turbidity to 0.5 McFarland.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate wells 1 through 11 with 10 µL of the diluted microbial suspension. Do not inoculate well 12.

-

-

Incubation:

-

Seal the plate and incubate at 35 ± 2 °C for 16-20 hours for bacteria and at 28 ± 2 °C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Hypothetical Data Presentation

Table 3: Hypothetical MIC Values for this compound

| Test Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 16 |

| Bacillus subtilis (ATCC 6633) | 8 |

| Escherichia coli (ATCC 25922) | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | >128 |

| Candida albicans (ATCC 90028) | 32 |

Determination of Minimum Bactericidal Concentration (MBC)

The MIC assay determines the concentration required for growth inhibition (bacteriostatic activity), but it does not differentiate from the concentration required to kill the microorganism (bactericidal activity). The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to establish this distinction.[12][13]

Rationale and Experimental Design

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[14] This is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto a fresh, compound-free agar medium.

Step-by-Step Protocol

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

-

Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a fresh MHA or SDA plate.

-

Spread the inoculum evenly over a section of the plate.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration as described in section 3.2.

-

-

MBC Determination:

-

Count the number of colonies on each section of the plate.

-

The MBC is the lowest concentration of the compound that results in a colony count that is ≥99.9% lower than the initial inoculum count.

-

Hypothetical Data Presentation

Table 4: Hypothetical MBC Values for this compound

| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Staphylococcus aureus (ATCC 25923) | 16 | 32 | Bactericidal |

| Bacillus subtilis (ATCC 6633) | 8 | 16 | Bactericidal |

| Escherichia coli (ATCC 25922) | 64 | >128 | Bacteriostatic at tested concentrations |

| Candida albicans (ATCC 90028) | 32 | 128 | Fungistatic |

Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

Visualization of Experimental Workflows and Potential Mechanisms

Visual representations of experimental protocols and conceptual models of action can significantly enhance understanding and reproducibility.

Caption: Workflow for Antimicrobial Screening.

Sources

- 1. Benzothiophene [chemenu.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. nih.org.pk [nih.org.pk]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. botanyjournals.com [botanyjournals.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. protocols.io [protocols.io]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. bmglabtech.com [bmglabtech.com]

- 13. microchemlab.com [microchemlab.com]

- 14. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

Standardized Protocol for In Vitro Cytotoxicity Profiling of (4-Chloro-1-benzothiophen-2-yl)methanol Against Cancer Cell Lines

Application Note & Protocol

Introduction: The Therapeutic Potential of Benzothiophenes

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several benzothiophene derivatives have been successfully developed into clinical drugs, demonstrating their therapeutic potential.[1][4] The exploration of novel substituted benzothiophenes is a critical endeavor in the discovery of next-generation anticancer agents.[5][6]

(4-Chloro-1-benzothiophen-2-yl)methanol is a novel derivative for which the cytotoxic profile has not been extensively characterized. This document provides a comprehensive, self-validating protocol for determining its in vitro cytotoxicity against a panel of human cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell viability. The principle of the MTT assay relies on the conversion of the water-soluble, yellow MTT salt into insoluble, purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

This guide is designed for researchers in oncology, drug discovery, and pharmacology to produce reliable and reproducible data on the dose-dependent effects of this compound.

Experimental Design & Workflow

A logical and systematic workflow is paramount for achieving high-quality data. The overall process involves cell line selection and maintenance, preparation of the test compound, execution of the cytotoxicity assay, and subsequent data analysis to determine the half-maximal inhibitory concentration (IC50).

Figure 1: High-level experimental workflow for cytotoxicity assessment.

Materials and Reagents

-

Cell Lines:

-

MCF-7 (Human breast adenocarcinoma)

-

NCI-H460 (Human non-small cell lung cancer)

-

SF-268 (Human CNS cancer, glioblastoma)

-

Rationale: Selecting cell lines from diverse tissue origins provides a broader understanding of the compound's spectrum of activity.

-

-

Test Compound:

-

This compound

-

-

Controls:

-

Doxorubicin (Positive control, known cytotoxic agent)

-

Dimethyl sulfoxide (DMSO), cell culture grade (Vehicle control)

-

-

Media and Reagents:

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Iso-propanol or DMSO

-

-

Equipment and Consumables:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood (Class II)

-

Inverted microscope

-

Microplate reader (absorbance at 570 nm)

-

96-well flat-bottom cell culture plates, sterile

-

Serological pipettes and micropipettes

-

Sterile centrifuge tubes and microcentrifuge tubes

-

Hemocytometer or automated cell counter

-

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture Maintenance

Standard aseptic cell culture techniques are essential for preventing contamination and ensuring cell health.[7][8]

-

Culture Environment: Maintain cell lines as monolayers in T-75 flasks in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5] Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture (Passaging): When cells reach 80-90% confluency, perform subculture. a. Aspirate the old medium. b. Wash the cell monolayer once with 5 mL of sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh medium. g. Seed a new T-75 flask at the appropriate split ratio (e.g., 1:5 to 1:10).

Protocol 2: Preparation of Test Compound Solutions

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Causality: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock allows for minimal final DMSO concentration in the culture wells, reducing solvent-induced cytotoxicity.[5]

-

-

Working Solutions: Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare enough volume for triplicate wells.

-

Controls:

-

Positive Control: Prepare serial dilutions of Doxorubicin (e.g., 0.01 to 10 µM).

-

Vehicle Control: Prepare a dilution of DMSO in medium equivalent to the highest concentration used for the test compound (typically ≤0.5%).[5]

-

Untreated Control: Use complete growth medium only (represents 100% viability).

-

Protocol 3: MTT Cytotoxicity Assay

-

Cell Seeding: a. Harvest and count cells using a hemocytometer. Ensure cell viability is >95%. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Expertise: This density ensures cells are in the logarithmic growth phase during the treatment period, which is optimal for assay sensitivity.[9]

-

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and recover.

-

Cell Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of the prepared working solutions of the test compound and controls to the appropriate wells. Ensure each concentration is tested in triplicate. c. Incubate the plate for another 72 hours.[10]

-

MTT Addition and Incubation: a. After the 72-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] b. Incubate the plate for 2-4 hours at 37°C.[9] Visually confirm the formation of purple formazan crystals using an inverted microscope.

-